Cas no 854920-29-9 (1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one)

1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4,5'-BI-1H-PYRAZOLE, 1'-ACETYL-3'-(2-FURANYL)-4',5'-DIHYDRO-1,3-DIPHENYL-
- 1-(5-(furan-2-yl)-1,3-diphenyl-3,4-dihydro-1H,2H-[3,4-bipyrazol]-2-yl)ethan-1-one
- 854920-29-9
- 1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- STK851328
- F1292-0098
- 1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
- 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone
- Z425640074
- 1-[5-(FURAN-2-YL)-1',3'-DIPHENYL-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]ETHAN-1-ONE
- 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
- AKOS004913008
- 1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one
-
- Inchi: InChI=1S/C24H20N4O2/c1-17(29)28-22(15-21(25-28)23-13-8-14-30-23)20-16-27(19-11-6-3-7-12-19)26-24(20)18-9-4-2-5-10-18/h2-14,16,22H,15H2,1H3
- InChI Key: RMZFHHPIKNZYIN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 396.15862589Da
- Monoisotopic Mass: 396.15862589Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 63.6Ų
1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1292-0098-3mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-5mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-5μmol |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-10mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-15mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-40mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-4mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-2mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-20mg |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1292-0098-10μmol |
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one |
854920-29-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one Related Literature
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one
Introduction to 1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one (CAS No. 854920-29-9) and Its Emerging Applications in Chemical Biology
The compound 1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one (CAS No. 854920-29-9) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural framework, featuring a bipyrazole core conjugated with a furan moiety and phenyl groups, endows it with distinct chemical and biological properties that have garnered attention from researchers worldwide.
At the heart of this compound lies its intricate architecture, which combines the rigid bipyrazole system with the electron-deficient furan ring. This structural configuration not only imparts exceptional stability but also facilitates interactions with biological targets, making it a promising candidate for drug discovery and development. The presence of multiple aromatic rings further enhances its potential as a scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of 1-(5-(furan-2-yl))-1',3'-diphenyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yethanone (CAS No. 854920-29-9). Molecular dynamics simulations and quantum mechanical calculations have revealed that this compound exhibits high binding affinity to various biological receptors, including those involved in inflammatory pathways and cancer signaling. These insights have been instrumental in guiding the design of more targeted and effective drug candidates.
In the context of medicinal chemistry, the synthesis of derivatives of [CAS No. 85492029] has been extensively explored to optimize its pharmacological properties. Researchers have focused on modifying the substituents on the bipyrazole and furan rings to enhance bioavailability, reduce toxicity, and improve selectivity. For instance, studies have demonstrated that introducing halogen atoms or nitrogen-containing heterocycles can significantly alter the compound's binding profile to specific enzymes and receptors.
The pharmacological activity of [product name] has been particularly studied for its potential in modulating inflammatory responses. Preclinical investigations have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta by interacting with key transcription factors like NF-kB. These findings suggest that this compound may serve as a lead molecule for developing novel anti-inflammatory therapies.
Moreover, the compound's ability to cross the blood-brain barrier has opened up new avenues for treating neurological disorders. Initial studies in animal models have indicated that [CAS No 85492029] can effectively penetrate the central nervous system and exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This property makes it an attractive candidate for exploring potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of [product name] (CAS No. 85492029) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include condensation reactions between furan derivatives and phenyl-substituted hydrazines to form the bipyrazole core, followed by functionalization at the 2-position with an acetyl group to introduce the ester moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications on the aromatic rings.
Recent patents have highlighted novel synthetic routes for producing derivatives of [CAS No 85492029] with improved efficiency and scalability. These methods often incorporate green chemistry principles to minimize waste generation and reduce environmental impact. For example, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction rates while maintaining high product quality.
The biological evaluation of [product name] (CAS No. 85492029) has revealed its potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, preclinical studies in vivo have shown that it can inhibit tumor growth in mouse models without significant toxicity to healthy tissues.
The structural versatility of this compound has also led to its exploration as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways that regulate growth, differentiation, and survival. By targeting specific kinases such as EGFR and JAK3, [CAS No 85492029] has shown promise in preclinical models for treating cancers driven by aberrant kinase activity.
Future research directions for [product name] (CAS No. 85492029) include further optimization of its pharmacokinetic properties through structure-based drug design approaches. Techniques such as virtual screening and high-throughput screening are being utilized to identify novel analogs with enhanced potency and reduced side effects.
The development of new analytical methods for characterizing this compound is also crucial for advancing its applications in drug discovery. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for confirming molecular structure and purity. Additionally, computational modeling techniques such as molecular docking are being employed to predict binding interactions with biological targets.
In conclusion,[CAS No 85492029] represents a structurally complex yet biologically active molecule with significant potential in pharmaceutical research. Its unique combination of chemical features makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases including inflammation,cancerandneurologicaldisorders.Furtherinvestigationanddevelopmentareexpectedtoyieldvaluableinsightsintoitspharmacologicalpropertiesandclinicalapplications.
854920-29-9 (1-5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole-2-ylethan-1-one) Related Products
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)


